Ethynylestradiol

Catalog No.
S527518
CAS No.
57-63-6
M.F
C20H24O2
M. Wt
296.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethynylestradiol

CAS Number

57-63-6

Product Name

Ethynylestradiol

IUPAC Name

(13S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C20H24O2

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16?,17?,18?,19-,20-/m0/s1

InChI Key

BFPYWIDHMRZLRN-SLHNCBLASA-N

SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O

Solubility

less than 1 mg/mL at 70° F (NTP, 1992)
11.3 mg/L (at 27 °C)
3.81e-05 M
Solubility: 1 part in 6 of ethanol, 1 in 4 of ether, 1 in 5 of acetone, 1 in 4 of dioxane, and 1 in 20 of chloroform. Soluble in vegetable oils, and in solutions of fixed alkali hydroxides.
Soluble in solutions of sodium hydroxide or potassium hydroxide
In double-distilled water, 4.83 mg/L
In water, 11.3 mg/L at 27 °C
0.0113 mg/mL at 27 °C

Synonyms

19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol, (17alpha)-, Estinyl, Estradiol, Ethinyl, Estradiol, Ethynyl, Ethinyl Estradiol, Ethinyl Estradiol Hemihydrate, Ethinyl Estradiol, (8 alpha)-Isomer, Ethinyl Estradiol, (8 alpha,17 alpha)-Isomer, Ethinyl Estradiol, (8 alpha,9 beta,13 alpha,14 beta)-Isomer, Ethinyl Estradiol, (9 beta,17 alpha)-Isomer, Ethinyl Oestradiol Effik, Ethinyl-Oestradiol Effik, Ethinylestradiol Jenapharm, Ethinyloestradiol, Ethynyl Estradiol, Hemihydrate, Ethinyl Estradiol, Jenapharm, Ethinylestradiol, Lynoral, Microfollin, Microfollin Forte, Progynon C

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O

Description

The exact mass of the compound Ethynylestradiol is 296.17763 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)11.3 mg/l (at 27 °c)3.81e-05 msolubility: 1 part in 6 of ethanol, 1 in 4 of ether, 1 in 5 of acetone, 1 in 4 of dioxane, and 1 in 20 of chloroform. soluble in vegetable oils, and in solutions of fixed alkali hydroxides.soluble in solutions of sodium hydroxide or potassium hydroxidein double-distilled water, 4.83 mg/lin water, 11.3 mg/l at 27 °c0.0113 mg/ml at 27 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757027. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Reproductive Control Agents - Contraceptive Agents - Contraceptive Agents, Female - Contraceptives, Oral - Contraceptives, Oral, Hormonal. It belongs to the ontological category of 3-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Origin and Significance

EE was first synthesized in 1938 by Hans Herloff Inhoffen and Walter Hohlweg []. It was developed to create an estrogen with greater oral bioavailability compared to natural estradiol []. This breakthrough paved the way for the development of the first oral contraceptive pill in 1960. EE's significance lies in its contribution to the field of reproductive health by providing a reliable and convenient method of birth control.


Molecular Structure Analysis

EE is a steroid molecule with a four-ringed structure characteristic of this class. The key features include:

  • An aromatic A ring with a hydroxyl group at position 3 (phenolic hydroxyl) [].
  • A cycloalkane B, C, and D rings.
  • An ethynyl group (-C≡CH) at position 17, which differentiates it from estradiol and contributes to its oral bioavailability [].

This ethynyl group prevents breakdown by the liver, allowing the medication to be effective when taken orally [].


Chemical Reactions Analysis

Synthesis

The synthesis of EE involves multiple steps starting from estrone. A detailed description is beyond the scope of this analysis, but you can find information in relevant scientific publications.

Decomposition

EE undergoes metabolic breakdown in the liver, primarily via hydroxylation and conjugation [].

Other Relevant Reactions

EE binds to estrogen receptors (ERs) in target tissues, influencing gene expression and cellular processes []. This is the mechanism by which it exerts its contraceptive effects.


Physical And Chemical Properties Analysis

  • Molecular Formula: C20H24O2 []
  • Molecular Weight: 296.4 g/mol []
  • Physical Description: Fine white to creamy white powder [].
  • Melting Point: Approximately 180-185 °C (data varies) [].
  • Boiling Point: Decomposes before boiling [].
  • Solubility: Poorly soluble in water, soluble in organic solvents like ethanol and chloroform [].
  • Stability: Sensitive to light and moisture [].

EE mimics the effects of natural estradiol by binding to estrogen receptors (ERs) alpha and beta in various tissues []. This binding triggers changes in gene expression, leading to a cascade of effects that prevent ovulation, thicken cervical mucus to impede sperm passage, and regulate the uterine lining [].

Toxicity

EE is generally well-tolerated at prescribed doses. However, potential side effects include breast tenderness, nausea, headache, and blood clots []. High doses can increase the risk of blood clots, stroke, and heart attack.

Flammability

EE is not highly flammable but can burn [].

Reactivity

EE can react with strong oxidizing agents [].

Understanding Female Physiology and Disease

  • Reproductive Biology: Researchers use EE to study the menstrual cycle, ovulation, and implantation. By manipulating EE levels, scientists can investigate how these hormones regulate different stages of reproduction [].
  • Endometriosis Research: EE is used in animal models to mimic the development of endometriosis, a condition where endometrial tissue grows outside the uterus. This helps researchers understand the disease process and develop new treatment strategies [].

Studying Hormone-Dependent Cancers

  • Breast Cancer Research: EE can stimulate the growth of some breast cancer cells. Researchers use it in cell cultures and animal models to study the mechanisms of hormone-dependent breast cancers and develop new drugs that target estrogen receptors [].

Investigating Environmental Impacts

  • Endocrine Disruption: EE is one of the most potent environmental endocrine disruptors. Researchers use it to study how these chemicals can interfere with hormonal systems in wildlife, potentially leading to reproductive problems and developmental abnormalities [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Ethinylestradiol is a fine white to creamy white powder. A synthetic steroid. Used in combination with progestogen as an oral contraceptive.
Solid

Color/Form

Fine, white to creamy white crystalline powde

XLogP3

3.7

Exact Mass

296.17763

LogP

3.67
3.67 (LogP)
log Kow = 3.67
3.67

Odor

Odorless

Appearance

Solid powder

Melting Point

288 to 295 °F (NTP, 1992)
142-144
183.0 °C
142-146 °C. May also exist in a polymorphic modification with mp 180-186 °C
183°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

423D2T571U

GHS Hazard Statements

Aggregated GHS information provided by 127 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50.39%): Harmful if swallowed [Warning Acute toxicity, oral];
H350 (77.17%): May cause cancer [Danger Carcinogenicity];
H351 (19.69%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (66.93%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (19.69%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H372 (41.73%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (21.26%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (64.57%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Ethinylestradiol is combined with other drugs for use as a contraceptive, premenstrual dysphoric disorder, moderate acne, moderate to severe vasomotor symptoms of menopause, prevention of postmenopausal osteoporosis.[L11944,L11965,L11947,L11950,L11845,L9806,L11953,L10304,L11956,L11959,L11962]
FDA Label
Female contraception.Evra is intended for women of fertile age. The safety and efficacy has been established in women aged 18 to 45 years.
Inappropriate diet and eating habits, Contraception

Therapeutic Uses

Estrogens
Ethinyl estradiol /is indicated in combination with an oral progestin/ for the prevention of pregnancy in women who elect to use this product as a method of contraception. /Included in US product label/
Femhrt (norethindrone acetate/ethinyl estradiol) is indicated in women with an intact uterus for the treatment of moderate to severe vasomotor symptoms associated with the menopause. /Included in US product label/
Femhrt (norethindrone acetate/ethinyl estradiol) is indicated in women with an intact uterus for the prevention of postmenopausal osteoporosis. When prescribing solely for the prevention of postmenopausal osteoporosis, therapy should only be considered for women at significant risk of osteoporosis. Non-estrogen medications should be carefully considered. /Included in US product label/
Ethinyl estradiol is used frequently in combination with progestins for oral contraception.

Pharmacology

Ethinylestradiol is a synthetic estrogen that decreases luteinizing hormone to decrease endometrial vascularization, and decreases gonadotrophic hormone to prevent ovulation.[A191571,A191568,L11944] It has a long duration of action as it is taken once daily, and a wide therapeutic index as overdoses are generally not associated with serious adverse effects.[L11944] Patients should be counselled regarding the risks of thrombotic events.[L11944]
Ethinyl Estradiol is a semisynthetic estrogen. Ethinyl estradiol binds to the estrogen receptor complex and enters the nucleus, activating DNA transcription of genes involved in estrogenic cellular responses. This agent also inhibits 5-alpha reductase in epididymal tissue, which lowers testosterone levels and may delay progression of prostatic cancer. In addition to its antineoplastic effects, ethinyl estradiol protects against osteoporosis. In animal models, short-term therapy with this agent has been shown to provide long-term protection against breast cancer, mimicking the antitumor effects of pregnancy. (NCI04)

MeSH Pharmacological Classification

Contraceptives, Oral, Hormonal

ATC Code

G03AA13
G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03C - Estrogens
G03CA - Natural and semisynthetic estrogens, plain
G03CA01 - Ethinylestradiol
L - Antineoplastic and immunomodulating agents
L02 - Endocrine therapy
L02A - Hormones and related agents
L02AA - Estrogens
L02AA03 - Ethinylestradiol

Mechanism of Action

Ethinylestradiol is a synthetic estrogenic compound.[L11944] Use of estrogens have a number of effects on the body including reduced bone density.[A191565] Combined oral contraceptives suppress ovulation by suppressing gonadotrophic hormone, thickening cervical mucus to prevent the travel of sperm, and preventing changes in the endometrium required for implantation of a fertilized egg.[A191568,L11944] Ethinylestradiol decreases luteinizing hormone, decreasing vascularity in the endometrium.[A191571] It also increases sex hormone binding globulin.[A191571]
Endogenous estrogens are largely responsible for the development and maintenance of the female reproductive system and secondary sexual characteristics. Although circulating estrogens exist in a dynamic equilibrium of metabolic interconversions, estradiol is the principal intracellular human estrogen and is substantially more potent than its metabolites estrone and estriol at the receptor level. ... After menopause, most endogenous estrogen is produced by conversion of androstenedione, secreted by the adrenal cortex, to estrone by peripheral tissues. Thus, estrone and the sulfate conjugated form, estrone sulfate, are the most abundant circulating estrogens in postmenopausal women. The pharmacologic effects of ethinyl estradiol are similar to those of endogenous estrogens. Estrogens act through binding to nuclear receptors in estrogen-responsive tissues. To date, two estrogen receptors have been identified. These vary in proportion from tissue to tissue. Circulating estrogens modulate the pituitary secretion of the gonadotropins, luteinizing hormone (LH) and follicle stimulating hormone (FSH) through a negative feedback mechanism. Estrogens act to reduce the elevated levels of these hormones seen in postmenopausal women.
Estrogens have an important role in the reproductive, skeletal, cardiovascular, and central nervous systems in women, and act principally by regulating gene expression. Biologic response is initiated when estrogen binds to a ligand-binding domain of the estrogen receptor resulting in a conformational change that leads to gene transcription through specific estrogen response elements (ERE) of target gene promoters; subsequent activation or repression of the target gene is mediated through 2 distinct transactivation domains (ie, AF-1 and AF-2) of the receptor. The estrogen receptor also mediates gene transcription using different response elements (ie, AP-1) and other signal pathways. Recent advances in the molecular pharmacology of estrogen and estrogen receptors have resulted in the development of selective estrogen receptor modulators (eg, clomiphene, raloxifene, tamoxifen, toremifene), agents that bind and activate the estrogen receptor but that exhibit tissue-specific effects distinct from estrogen. Tissue-specific estrogen-agonist or -antagonist activity of these drugs appears to be related to structural differences in their estrogen receptor complex (eg, specifically the surface topography of AF-2 for raloxifene) compared with the estrogen (estradiol)-estrogen receptor complex. A second estrogen receptor also has been identified, and existence of at least 2 estrogen receptors (ER-alpha, ER-beta) may contribute to the tissue-specific activity of selective modulators. While the role of the estrogen receptor in bone, cardiovascular tissue, and the CNS continues to be studied, emerging evidence indicates that the mechanism of action of estrogen receptors in these tissues differs from the manner in which estrogen receptors function in reproductive tissue. /Estrogen General Statement/
Intracellular cytosol-binding proteins for estrogens have been identified in estrogen-responsive tissues including the female genital organs, breasts, pituitary, and hypothalamus. The estrogen-binding protein complex (ie, cytosol-binding protein and estrogen) distributes into the cell nucleus where it stimulates DNA, RNA, and protein synthesis. The presence of these receptor proteins is responsible for the palliative response to estrogen therapy in women with metastatic carcinoma of the breast. /Estrogen General Statement/
Estrogens have generally favorable effects on blood cholesterol and phospholipid concentrations. Estrogens reduce LDL-cholesterol and increase HDL-cholesterol concentrations in a dose-related manner. The decrease in LDL-cholesterol concentrations associated with estrogen therapy appears to result from increased LDL catabolism, while the increase in triglyceride concentrations is caused by increased production of large, triglyceride-rich, very-low-density lipoproteins (VLDLs); changes in serum HDL-cholesterol concentrations appear to result principally from an increase in the cholesterol and apolipoprotein A-1 content of HDL2- and a slight increase in HDL3-cholesterol. /Estrogen General Statement/
Estrogens have a weak anabolic effect and may cause sodium retention with associated fluid retention and edema. Estrogens also affect bone by increasing calcium deposition and accelerating epiphyseal closure, following initial growth stimulation. /Estrogen General Statement/
Other effects of estrogens that may contribute to effects on cardiovascular risk indicators include reduction of insulin and blood glucose concentrations and direct effects on blood vessels. Estrogen receptors have been identified in the heart and coronary arteries, suggesting that estrogens may have specific effects on these tissues. /Estrogen General Statement/
At the cellular level, estrogens increase the synthesis of DNA, RNA, and various proteins in target tissues. Pituitary mass is also increased. Estrogens reduce the release of gonadotropin-releasing hormone from the hypothalamus, leading to a reduction in release of follicle-stimulating hormone and luteinizing hormone from the pituitary. /Estrogens/

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A1 (ESR1) [HSA:2099] [KO:K08550]

Vapor Pressure

1.95X10-9 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

57-63-6

Wikipedia

(13S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

Drug Warnings

/BOXED WARNING/ WARNING: Estrogens and progestins should not be used for the prevention of cardiovascular disease or dementia. The Women's Health Initiative (WHI) study reported increased risks of myocardial infarction, stroke, invasive breast cancer, pulmonary emboli, and deep vein thrombosis in postmenopausal women (50 to 79 years of age) during 5 years of treatment with oral conjugated estrogens (CE 0.625 mg) combined with medroxyprogesterone acetate (MPA 2.5 mg) relative to placebo. The Women's Health Initiative Memory Study (WHIMS), a substudy of WHI, reported increased risk of developing probable dementia in postmenopausal women 65 years of age or older during 4 years of treatment with oral conjugated estrogens plus medroxyprogesterone acetate relative to placebo. It is unknown whether this finding applies to younger postmenopausal women. Other doses of oral conjugated estrogens with medroxyprogesterone acetate, and other combinations and dosage forms of estrogens and progestins were not studied in the WHI clinical trials and, in the absence of comparable data, these risks should be assumed to be similar. Because of these risks, estrogens with or without progestins should be prescribed at the lowest effective doses and for the shortest duration consistent with treatment goals and risks for the individual woman.
ESTROGENS INCREASE THE RISK OF ENDOMETRIAL CANCER: Close clinical surveillance of all women taking estrogens is important. Adequate diagnostic measures, including endometrial sampling when indicated, should be undertaken to rule out malignancy in all cases of undiagnosed persistent or recurring abnormal vaginal bleeding. There is no evidence that the use of "natural" estrogens results in a different endometrial risk profile than synthetic estrogens at equivalent estrogen doses.
Other doses of oral conjugated estrogens with medroxyprogesterone acetate, and other combinations and dosage forms of estrogens and progestins were not studied in the WHI clinical trials and, in the absence of comparable data, these risks should be assumed to be similar. Because of these risks, estrogens with or without progestins should be prescribed at the lowest effective doses and for the shortest duration consistent with treatment goals and risks for the individual woman.
FDA Pregnancy Risk Category: X /CONTRAINDICATED IN PREGNANCY. Studies in animals and or humans, or investigational or post-marketing reports, have demonstrated positive evidence of fetal abnormalities or risk which clearly outweighs any possible benefit to the patient./
For more Drug Warnings (Complete) data for ETHINYLESTRADIOL (38 total), please visit the HSDB record page.

Biological Half Life

A 30µg oral dose has a half life of 8.4±4.8h and a 1.2mg topical dose has a half life of 27.7±34.2h.
The pharmacokinetics of 19-nor-17 alpha-pregna-1,3,5(10)-trien-20-yne-3,17-diol (ethinylestradiol, Progynon C) (EE2) has been studied after intravenous administration of 0.1 or 0.01 mg/kg and after intragastric administration of 1 mg/kg in female rats, rabbits, beagle dogs, rhesus monkeys and baboons. After intravenous administration disposition of unchanged drug in the plasma was biphasic with initial half-lives between 0.3 and 0.5 hr and terminal half-lives between 2.3 and 3.0 hr. Total plasma clearance was of the same magnitude as total plasma liver flow or even higher rat) indicating a rapid biotransformation of the estrogen in the liver. Systemic availability of intragastric EE2 amounted to 3% in the rat, 0.3% in the rabbit, 9% in the dog, 0.6% in rhesus monkeys and 2% in the baboon and was considerably lower than in humans (40%). Differences in the pharmacokinetics and in the systemic availability of EE2 between laboratory animals and man should be taken into account in the retrospective interpretation of pharmacological and toxicological data and in the design of new studies.
... The elimination phase half-life has been reported ... to be 13 to 27 hours.

Use Classification

Human drugs -> Evra -> EMA Drug Category
Sex hormones and modulators of the genital system -> Human pharmacotherapeutic group
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C18 steroids (estrogens) and derivatives [ST0201]
Pharmaceuticals

Methods of Manufacturing

Preparation from estrone.
By the Nef reaction, or a modification thereof, whereby estrone is caused to react with sodium acetylide in liquid ammonia. Hydrolysis of the sodoxy addition complex yields the desired carbinol. It may also be prepared by a typical Grignard reaction from estrone and ethynyl magnesium bromide.

General Manufacturing Information

19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol, (17.alpha.)-: ACTIVE
Ger. pat. 702063; Brit. pat. 516444; U.S. pats. 2243887; 2251939; 2265976; 2267257
Also used in combination with chloramdinone acetate, desogestrel, ethynodiol, gestodene, lynestrenol, norethindrone or norgetrel ... Has been used in combination with dimethisterone, medroxyprogesterone, ormegestrol acetate

Analytic Laboratory Methods

Detected with Liquid Chromotagraphy, operating potential: -400 to -800 mV.
Method: AOAC 974.43; Procedure: spectrophotometric method; Analyte: ethinyl estradiol; Matrix: drugs; Detection Limit: not provided.
Analyte: ethinylestradiol; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: ethinylestradiol; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
For more Analytic Laboratory Methods (Complete) data for ETHINYLESTRADIOL (7 total), please visit the HSDB record page.

Interactions

Estrogens may interfere with the effects of bromocriptine; dosage adjustment may be needed. /Estrogens/
Concurrent use /of calcium supplements/ with estrogens may increase calcium absorption and exacerbate nephrolithiasis in susceptible individuals; this can be used to therapeutic advantage to increase bone mass. /Estrogens/
Concurrent use /of glucocorticoid corticosteroids/ with estrogens may alter the metabolism and protein binding of the glucocorticoids, leading to decreased clearance, increased elimination half-life, and increased therapeutic and toxic effects of the glucocorticoids; glucocorticoid dosage adjustment may be required during and following concurrent use. /Estrogens/
Concurrent use /of corticotropin (chronic therapeutic use)/ with estrogens may potentiate the anti-inflammatory effects of endogenous cortisol induced by corticotropin. /Estrogens/
For more Interactions (Complete) data for ETHINYLESTRADIOL (15 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Shiga T, Nakamura TJ, Komine C, Goto Y, Mizoguchi Y, Yoshida M, Kondo Y,
2: Archer DF, Thomas MA, Conard J, Merkatz RB, Creasy GW, Roberts K, Plagianos M,
3: Lobo Abascal P, Luzar-Stiffler V, Giljanovic S, Howard B, Weiss H, Trussell J.
4: Waellnitz K, Duijkers I, Klipping C, Rautenberg T, Rohde B, Zurth C. A
5: Patel G, King A, Dutta S, Korb S, Wade JR, Foulds P, Sumeray M. Evaluation of
6: Johnson SA, Painter MS, Javurek AB, Ellersieck MR, Wiedmeyer CE, Thyfault JP,
7: Simone J, Bogue EA, Bhatti DL, Day LE, Farr NA, Grossman AM, Holmes PV.
8: Kendziorski JA, Belcher SM. Effects of whole life exposure to Bisphenol A or
9: Winkler J, Goldammer M, Ludwig M, Rohde B, Zurth C. Pharmacokinetic drug-drug
10: Jourabchi N, Rhee SM, Lazarus GS. Pre-menstrual flares of pyoderma
11: Moini A, Ahmadi F, Jahangiri N, Ahmadi J, Akhoond MR. A randomized controlled
12: Mhao NS, Al-Hilli AS, Hadi NR, Jamil DA, Al-Aubaidy HA. A comparative study
13: Bhattacharya SM, Jha A, DasMukhopadhyay L. Comparison of two contraceptive
14: Volkova K, Reyhanian Caspillo N, Porseryd T, Hallgren S, Dinnetz P, Olsén H,
15: Kriszt R, Winkler Z, Polyák Á, Kuti D, Molnár C, Hrabovszky E, Kalló I, Szőke
16: Kroll R, Ackerman R, Feldman R, Howard B, Weiss H, Hsieh J, Ricciotti N.
17: Grandi G, Napolitano A, Xholli A, Tirelli A, Di Carlo C, Cagnacci A. Effect
18: Al-Jefout M, Nawaiseh N. Continuous Norethisterone Acetate versus Cyclical
19: Ma X, Zhang C, Deng J, Song Y, Li Q, Guo Y, Li C. Simultaneous Degradation of
20: Beltz AM, Hampson E, Berenbaum SA. Oral contraceptives and cognition: A role

Explore Compound Types